1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Overview
Description
1’-(Thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a complex organic compound characterized by its unique spiro structure, which includes a thiophene ring and a piperidine ring fused to an isobenzofuran moiety
Mechanism of Action
Target of Action
The primary target of this compound is Lysyl Oxidase (LOX) . LOX is a secreted copper-dependent amine oxidase that cross-links collagens and elastin in the extracellular matrix . It plays a critical role in tumor growth and metastatic spread, making it a significant target for cancer therapy .
Mode of Action
The compound interacts with LOX by inhibiting its enzymatic activity . LOX is secreted as a catalytically inactive pro-protein, which is cleaved to an active enzyme by proteases such as procollagen C-proteinase . The compound’s interaction with LOX prevents the cross-linking of collagens and elastin in the extracellular matrix .
Biochemical Pathways
The inhibition of LOX affects the biochemical pathways involved in the formation of the extracellular matrix . This disruption can lead to changes in the tumor microenvironment, affecting tumor growth and metastasis .
Result of Action
The inhibition of LOX by the compound can lead to a decrease in tumor growth and metastatic spread . By preventing the cross-linking of collagens and elastin, the compound disrupts the extracellular matrix, which can inhibit the ability of cancer cells to proliferate and metastasize .
Preparation Methods
The synthesis of 1’-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of substituted buta-1-enes with potassium sulfide, enabling an atom-economical synthesis via cleavage of multiple C-H bonds.
Spiro Compound Formation: The spiro structure is formed by a cyclization reaction involving the isobenzofuran and piperidine moieties. This step often requires specific catalysts and reaction conditions to ensure the correct formation of the spiro linkage.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1’-(Thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, targeting the sulfonyl group to yield thiol derivatives.
Substitution: Electrophilic substitution reactions on the thiophene ring can introduce various functional groups, enhancing the compound’s versatility in synthetic applications.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize reaction efficiency.
Scientific Research Applications
1’-(Thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has been explored for its potential in several scientific research areas:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of enzymes like lysyl oxidase, which is involved in tumor growth and metastasis.
Material Science: Its spiro structure and functional groups allow for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound’s interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives and spiro compounds, such as:
5-(Piperidin-1-ylsulfonyl)thiophen-2-yl)methanamine: This compound also features a thiophene ring with a sulfonyl group and has been studied for its enzyme inhibitory properties.
Thiophene-based Drugs: Compounds like Tipepidine and Tioconazole contain thiophene rings and are used for their therapeutic properties.
The uniqueness of 1’-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one lies in its spiro structure, which imparts distinct chemical and biological properties compared to other thiophene derivatives.
Properties
IUPAC Name |
1'-thiophen-2-ylsulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S2/c18-15-12-4-1-2-5-13(12)16(21-15)7-9-17(10-8-16)23(19,20)14-6-3-11-22-14/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXZQYAKNGQTFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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